(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
This compound is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the C2 position, and a 3-(trifluoromethyl)phenyl substituent at C3. The Boc group enhances stability during synthetic processes, while the trifluoromethyl (CF₃) moiety contributes to lipophilicity and metabolic resistance. The hydroxyl group introduces polarity, balancing solubility in aqueous and organic phases. This compound is primarily used as an intermediate in peptide synthesis or as a precursor for pharmaceuticals targeting proteases or receptors where stereochemistry and substituent electronegativity are pivotal .
Properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXYVBUZMXIKV-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)C(F)(F)F)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654594 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217758-46-7 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves several key steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Hydroxy Group: The hydroxyl group is introduced through a stereoselective reduction or hydroxylation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated via a nucleophilic substitution or addition reaction, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The protected amino acid is coupled with other intermediates to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Boc-Ala(CF3) serves as a valuable building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality during peptide coupling reactions. This allows for the selective formation of peptide bonds while preventing unwanted reactions at the amino terminus. The trifluoromethyl group can enhance the lipophilicity of peptides, potentially improving their pharmacokinetic properties.
Drug Development
The compound has been investigated for its potential role in drug development, particularly in the design of inhibitors targeting specific enzymes and receptors. Its structural modifications can lead to compounds with improved efficacy and selectivity against biological targets.
Bioconjugation Techniques
Boc-Ala(CF3) is utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This is particularly useful in creating targeted drug delivery systems or diagnostic agents that require precise localization within biological systems.
Fluorinated Compounds
The incorporation of trifluoromethyl groups into organic molecules is known to enhance metabolic stability and bioactivity. Research has indicated that compounds containing such groups often exhibit increased potency as pharmaceuticals due to their altered interaction profiles with biological targets.
Case Study 1: Peptide Inhibitors
A study published in Tetrahedron Letters demonstrated the synthesis of peptide inhibitors using Boc-Ala(CF3) as a key intermediate. The resulting peptides showed promising activity against specific proteases involved in cancer progression, highlighting the compound's potential in anticancer drug design .
Case Study 2: Antiviral Agents
Research conducted by PubChem explored the use of fluorinated amino acids, including Boc-Ala(CF3), in developing antiviral agents targeting viral proteases. The modifications allowed for enhanced binding affinity and selectivity, suggesting a viable pathway for new antiviral therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The trifluoromethyl group enhances its binding affinity and selectivity towards target proteins, while the hydroxyl and Boc groups influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Biological Activity
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21F3N2O4
- Molecular Weight : 350.34 g/mol
- CAS Number : 77171-41-6
The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances its lipophilicity and bioavailability. The presence of the tert-butoxycarbonyl (Boc) protecting group also plays a crucial role in stabilizing the amino acid during synthesis and in biological systems.
Pharmacological Effects
- Inhibition of Enzymatic Activity : Research indicates that compounds containing trifluoromethyl groups can significantly inhibit various enzymes, including proteases and kinases. For instance, studies have shown that modifications at the phenyl ring with a trifluoromethyl group can increase the potency of inhibitors against certain targets by altering binding interactions .
- Antimicrobial Properties : Some derivatives of Boc-amino acids exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis .
- Anti-inflammatory Effects : Compounds similar to (2R,3R)-Boc-amino acid have been evaluated for their anti-inflammatory properties, showing promise in reducing cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
Q & A
Basic: What are the key considerations for synthesizing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, and how can stereochemical integrity be preserved?
Answer:
Synthesis typically involves:
- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amino functionality, often using Boc anhydride in a basic medium (e.g., THF/water with LiOH) .
- Stereoselective hydroxylation : Ensuring the (2R,3R) configuration via chiral catalysts or enzymatic resolution. For example, Sharpless asymmetric dihydroxylation or kinetic resolution using lipases may be employed.
- Trifluoromethylphenyl incorporation : Utilizing Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 3-(trifluoromethyl)phenyl group.
Critical step : Purification via preparative HPLC (as in ) or chiral column chromatography to remove diastereomeric impurities. Confirm stereochemistry using -NMR coupling constants or X-ray crystallography .
Advanced: How can researchers resolve contradictions in chiral purity data between HPLC and NMR for this compound?
Answer:
Discrepancies may arise due to:
- HPLC limitations : Chiral columns may not fully resolve enantiomers with subtle structural differences. Validate methods using certified reference standards.
- NMR artifacts : Dynamic proton exchange or solvent effects (e.g., DMSO-d inducing peak broadening). Use low-temperature NMR or COSY/NOESY to confirm spatial arrangements.
Mitigation : Cross-validate with polarimetry ([α] values) and mass spectrometry (high-resolution MS for molecular ion confirmation) .
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 254 nm for purity assessment (>98% by area normalization) .
- Spectroscopy :
- - and -NMR to confirm the trifluoromethyl group and Boc-protected amine.
- IR spectroscopy for carbonyl (Boc, ~1700 cm) and hydroxyl (~3300 cm) stretches.
- Mass spectrometry : HRMS (ESI+) to verify the molecular ion [M+H] (expected m/z ~406.3) .
Advanced: What strategies optimize the stability of this compound under physiological conditions for in vitro bioactivity studies?
Answer:
- pH control : The Boc group is labile under acidic conditions. Use neutral buffers (PBS, pH 7.4) to prevent premature deprotection.
- Light/temperature : Store at -20°C in amber vials to avoid photodegradation of the trifluoromethylphenyl moiety.
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
Basic: How does the trifluoromethyl group influence the compound's physicochemical properties?
Answer:
- Lipophilicity : The -CF group increases logP, enhancing membrane permeability (critical for CNS-targeting drugs).
- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life.
- Electron-withdrawing effects : Stabilize adjacent carbonyl groups, affecting reactivity in nucleophilic acyl substitution .
Advanced: What computational methods predict the compound's binding affinity to target enzymes (e.g., proteases)?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrogen bonding with the hydroxyl group).
- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories.
- QSAR : Correlate structural features (e.g., Boc group size, -CF position) with inhibitory activity using CoMFA/CoMSIA .
Basic: What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Answer:
- Stereochemical drift : Aggravated by prolonged reaction times. Use flow chemistry for precise control of reaction parameters.
- Purification bottlenecks : Replace preparative HPLC with crystallization (e.g., using ethyl acetate/hexane gradients) for cost efficiency .
Advanced: How does the (2R,3R) configuration impact its activity compared to other stereoisomers in enzyme inhibition assays?
Answer:
- Enantioselectivity : The (2R,3R) isomer may exhibit higher affinity for chiral binding pockets (e.g., serine hydrolases) due to optimal spatial alignment.
- Case study : Compare IC values against (2S,3S) and meso-forms using fluorogenic substrates. Typically, a 10-100x potency difference is observed .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential dust formation (P261 precaution).
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can metabolic pathways of this compound be elucidated using isotopic labeling?
Answer:
- -labeling : Introduce at the Boc carbonyl to track degradation products via LC-MS/MS.
- -NMR : Monitor defluorination in liver microsomes, indicative of CYP450-mediated metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
